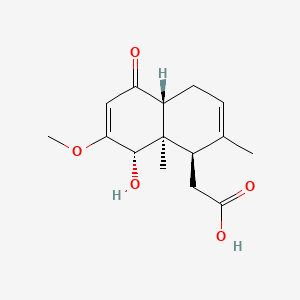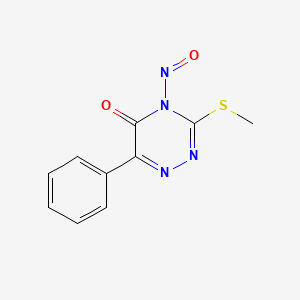
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a methylsulfanyl group, a nitroso group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one typically involves multistep reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with thiourea under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
化学反应分析
Types of Reactions
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter their function. The methylsulfanyl group may also contribute to the compound’s reactivity by participating in redox reactions .
相似化合物的比较
Similar Compounds
- 3-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
Uniqueness
3-(Methylsulfanyl)-4-nitroso-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both a nitroso group and a methylsulfanyl group on the triazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
属性
CAS 编号 |
106119-80-6 |
|---|---|
分子式 |
C10H8N4O2S |
分子量 |
248.26 g/mol |
IUPAC 名称 |
3-methylsulfanyl-4-nitroso-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H8N4O2S/c1-17-10-12-11-8(9(15)14(10)13-16)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI 键 |
HHXPBTSGEKRGHH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN=C(C(=O)N1N=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


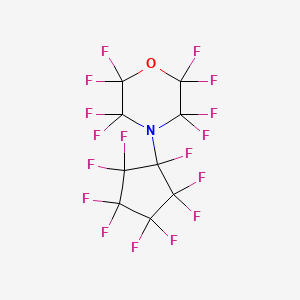
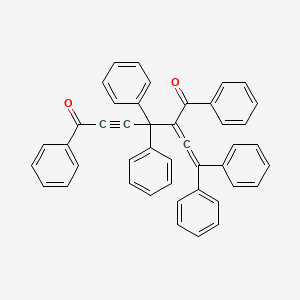
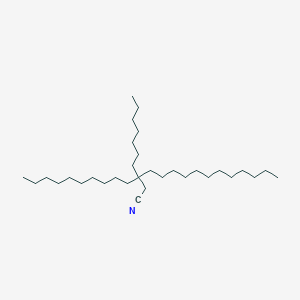
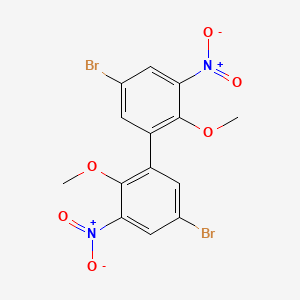
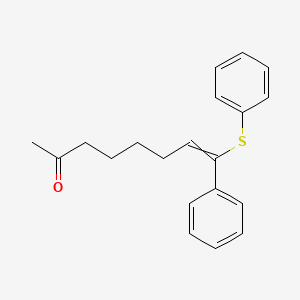
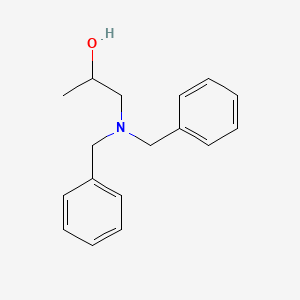
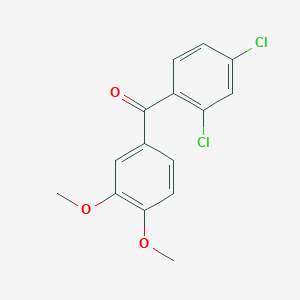
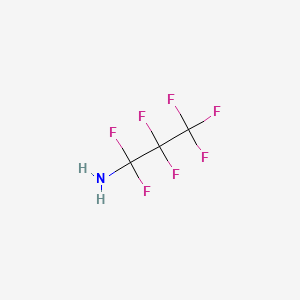
![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
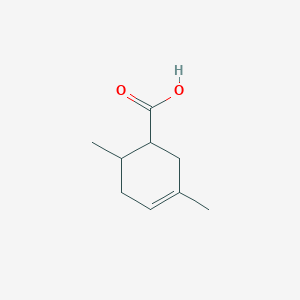
![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)
![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)

